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Compound of Interest

Compound Name:
Ethyl 2-

hydroxycyclopentanecarboxylate

Cat. No.: B158189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
hydroxycyclopentanecarboxylate. Due to the limited availability of published spectra for this

specific molecule, this guide incorporates data from closely related analogs to provide a robust

analytical framework. The methodologies for key spectroscopic techniques are detailed to

assist in the acquisition and interpretation of experimental data.

Spectroscopic Data
The spectroscopic data for Ethyl 2-hydroxycyclopentanecarboxylate and its analogs are

summarized below. These tables provide a comparative reference for researchers working with

this and structurally similar compounds.

Mass Spectrometry Data
The mass spectrum for a stereoisomer, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl

ester, provides valuable information for the elucidation of the molecular formula and

fragmentation patterns.
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Parameter Value Source

Molecular Formula C₈H₁₄O₃ N/A

Molecular Weight 158.19 g/mol N/A

Exact Mass 158.0943 g/mol N/A

Key Fragments (m/z) Relative Intensity Interpretation

158 Low [M]⁺

113 Moderate [M - C₂H₅O]⁺

85 High [M - COOC₂H₅]⁺

67 Moderate [C₅H₇]⁺

Representative ¹H NMR Data
No specific ¹H NMR data for Ethyl 2-hydroxycyclopentanecarboxylate was available in the

searched resources. The following table presents expected chemical shifts and multiplicities

based on the analysis of analogous compounds, such as Ethyl 2-oxocyclopentanecarboxylate,

and general principles of NMR spectroscopy. The reduction of the ketone in the 2-position to a

hydroxyl group would result in the appearance of a proton on the carbon bearing the hydroxyl

group (H-2) and the disappearance of the signals associated with the enolic form present in the

keto-ester.

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OH 1.5 - 3.5 broad singlet -

-OCH₂CH₃ 4.1 - 4.3 quartet 7.1

H-2 3.8 - 4.2 multiplet -

H-1 2.5 - 2.9 multiplet -

Cyclopentyl CH₂ 1.5 - 2.2 multiplet -

-OCH₂CH₃ 1.2 - 1.4 triplet 7.1
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Representative ¹³C NMR Data
No specific ¹³C NMR data for Ethyl 2-hydroxycyclopentanecarboxylate was available in the

searched resources. The table below shows the expected chemical shifts, which are predicted

based on the analysis of related structures like Ethyl 2-oxocyclopentanecarboxylate. The most

significant change would be the upfield shift of the C=O signal to a C-OH signal.

Carbon Expected Chemical Shift (ppm)

C=O (ester) 170 - 175

C-OH 70 - 80

-OCH₂CH₃ 60 - 62

C-COOR 45 - 55

Cyclopentyl CH₂ 20 - 35

-OCH₂CH₃ 13 - 15

Representative Infrared (IR) Spectroscopy Data
A specific IR spectrum for Ethyl 2-hydroxycyclopentanecarboxylate was not found. The

following table outlines the characteristic absorption bands expected for a cyclic hydroxy ester

based on established spectroscopic correlations.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H (alcohol) 3500 - 3200 Broad, Strong

C-H (sp³) 3000 - 2850 Medium to Strong

C=O (ester) 1750 - 1730 Strong

C-O (ester) 1300 - 1000 Strong

C-O (alcohol) 1150 - 1050 Medium to Strong

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for Ethyl 2-
hydroxycyclopentanecarboxylate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 2-
hydroxycyclopentanecarboxylate in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Process the data with an exponential window function and

Fourier transform.

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is

typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number

of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are

generally required.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one drop of pure Ethyl 2-
hydroxycyclopentanecarboxylate between two salt plates (e.g., NaCl or KBr). Gently

press the plates together to form a thin film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record

the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean

salt plates prior to the sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like Ethyl 2-
hydroxycyclopentanecarboxylate, gas chromatography-mass spectrometry (GC-MS) is a
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suitable technique. The sample (typically 1 µL of a dilute solution in a volatile organic

solvent) is injected into the GC, where it is vaporized and separated on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

source. Electron ionization (EI) at 70 eV is a common method for generating ions and

characteristic fragmentation patterns.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of Ethyl 2-hydroxycyclopentanecarboxylate.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Ethyl
2-hydroxycyclopentanecarboxylate.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 2-hydroxycyclopentanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158189#spectroscopic-data-for-ethyl-2-
hydroxycyclopentanecarboxylate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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